2-Phenyl-1H-purin-6(7H)-one, also known as 2-phenylpurine-6-one, is a purine derivative characterized by its phenyl substitution at the 2-position of the purine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The structural framework of purines is vital for various biochemical processes, making derivatives like 2-Phenyl-1H-purin-6(7H)-one significant in drug design and development.
2-Phenyl-1H-purin-6(7H)-one falls under the classification of purine derivatives, which are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in nucleic acid structure and function. Purines are fundamental components of nucleotides, which are the building blocks of DNA and RNA. The compound's chemical formula is , and it has a molecular weight of approximately 218.22 g/mol.
The synthesis of 2-Phenyl-1H-purin-6(7H)-one can be achieved through various methods. A common approach involves the condensation of appropriate precursors under controlled conditions. One method includes the reaction of 2-amino-4,6-dihydroxypyrimidine with phenyl isocyanate, leading to the formation of the desired purine derivative.
The molecular structure of 2-Phenyl-1H-purin-6(7H)-one consists of a fused bicyclic structure typical of purines.
2-Phenyl-1H-purin-6(7H)-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 2-Phenyl-1H-purin-6(7H)-one often involves interaction with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties of 2-Phenyl-1H-purin-6(7H)-one is essential for its application in research and development.
2-Phenyl-1H-purin-6(7H)-one has several scientific applications:
The exploration of purines as therapeutic agents began in earnest in the mid-20th century, driven by their central role in cellular biochemistry. Key milestones include:
Table 1: Evolution of Key Purine-Based Therapeutics
Era | Compound (Example) | Core Modification | Primary Therapeutic Use |
---|---|---|---|
1950s-1960s | Mercaptopurine | C6-Thiolation | Leukemia |
1980s-1990s | Aciclovir | Acyclic side chain (Guanine analog) | Antiviral |
2000s-Present | Seliciclib (R-roscovitine) | C2, C6, N9 substitutions | CDK inhibitor (Cancer) |
2000s-Present | AZD-7648 | C2-Aryl, C8-modification | DNA-PK inhibitor (Cancer) |
The development of 2-phenyl-1H-purin-6(7H)-one derivatives builds upon this historical foundation. Its specific structure—featuring an unsubstituted N7/N9 (allowing tautomerism) and a planar phenyl ring at C2—enhances π-stacking interactions within enzyme active sites, differentiating it from earlier purine drugs [3] [5] [8].
The targeted exploration of 2-phenyl-1H-purin-6(7H)-one is driven by its unique structural and electronic properties, which enable diverse biological interactions:
Table 2: Impact of Structural Features on Molecular Interactions
Structural Feature | Biophysical Property | Biological Interaction | Observed Effect |
---|---|---|---|
C2-Phenyl Ring | Hydrophobicity/Planarity | π-π stacking with Phe/Tyr residues | Enhanced target affinity |
C6-Keto Group | H-bond Acceptor | H-bonding with hinge region amides (Kinases) | Mimics ATP; Inhibits catalysis |
N7H/N9H Tautomerism | Dynamic proton exchange | Adapts binding site geometry | Broader target range |
C8-H (Unsubstituted) | Potential for electrophilic attack | Susceptibility to oxidative metabolism | Can be modified for stability |
SAR studies of analogues reveal key determinants of bioactivity:
Based on structural analogs and core scaffold properties, 2-phenyl-1H-purin-6(7H)-one exhibits promise in several therapeutic areas:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8